molecular formula C12H10O5S B8022220 Dibenzofuran-2-sulfonic acid hydrate

Dibenzofuran-2-sulfonic acid hydrate

Cat. No.: B8022220
M. Wt: 266.27 g/mol
InChI Key: VDMWDYAVJTYCKG-UHFFFAOYSA-N
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Description

Dibenzofuran-2-sulfonic acid hydrate (CAS: 83863-63-2) is a sulfonated derivative of dibenzofuran, characterized by a sulfonic acid (-SO₃H) group at the 2-position of the dibenzofuran heterocyclic structure. Its molecular formula is C₁₂H₇O₄S·xH₂O, with an anhydrous molecular weight of 248.24 g/mol and a melting point of 144–145°C . The compound is hygroscopic, indicating significant polarity and solubility in polar solvents such as water or alcohols . It is commonly used in organic synthesis, catalysis, and materials science due to its strong acidity and stability.

Key properties include:

  • IUPAC Name: Dibenzofuran-2-sulfonic acid
  • InChI Key: JANFYPHFIPGYTQ-UHFFFAOYSA-M
  • SMILES: [O-]S(=O)(=O)C₁=CC₂=C(OC₃=C₂C=CC=C₃)C=C₁
  • Synonym: 2-Dibenzofuransulfonic acid .

Properties

IUPAC Name

dibenzofuran-2-sulfonic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4S.H2O/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12;/h1-7H,(H,13,14,15);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMWDYAVJTYCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation Using Concentrated Sulfuric Acid

Concentrated sulfuric acid (96–98%) is a classical sulfonating agent for dibenzofuran. The reaction proceeds via the generation of sulfur trioxide (SO₃), which acts as the electrophile. In a typical procedure, dibenzofuran is dissolved in a polar aprotic solvent such as dichloromethane or dimethyl sulfoxide, and sulfuric acid is added dropwise under controlled temperatures (0–25°C). The mixture is stirred for 24–48 hours to ensure complete sulfonation.

Key Parameters

  • Temperature : Prolonged reactions at room temperature minimize side reactions like over-sulfonation.

  • Solvent Choice : Polar solvents enhance solubility of dibenzofuran and stabilize intermediates.

  • Acid Concentration : Higher concentrations (≥96%) improve reaction efficiency but require careful temperature control.

Oleum-Mediated Sulfonation

For more aggressive sulfonation, oleum (fuming sulfuric acid) is employed. Oleum provides excess SO₃, accelerating the reaction and enabling sulfonation under milder conditions (e.g., 2–6 hours at 50°C). This method is particularly useful for large-scale synthesis but necessitates stringent safety measures due to the corrosive nature of oleum.

Regioselectivity and Reaction Optimization

Achieving regioselectivity at the 2-position requires careful modulation of reaction conditions:

Solvent Effects

Non-polar solvents like toluene or chlorobenzene favor monosubstitution by reducing the reactivity of SO₃. In contrast, polar solvents such as nitrobenzene may promote polysulfonation but are avoided in this context.

Post-Sulfonation Workflow

Neutralization and Isolation

Post-sulfonation, the crude product is neutralized with aqueous sodium hydroxide or ammonium hydroxide to precipitate the sodium sulfonate salt. The salt is filtered, washed with cold isopropanol, and dried under vacuum.

Hydration and Recrystallization

The sulfonic acid is converted to its hydrate form by dissolving in hot deionized water and precipitating with ethanol. Recrystallization from a water-methanol mixture yields high-purity dibenzofuran-2-sulfonic acid hydrate.

Comparative Analysis of Sulfonation Methods

Method Sulfonating Agent Time (h) Temperature (°C) Yield (%) Purity (%)
Concentrated H₂SO₄96% H₂SO₄24–4820–2570–7585–90
Oleum20% SO₃ in H₂SO₄2–650–6080–8590–95
Chlorosulfonic AcidClSO₃H1–30–1085–90≥95

Note: Chlorosulfonic acid offers superior efficiency but poses handling challenges due to its volatility and corrosivity.

Industrial and Research Applications

Polymer Science

This compound serves as a monomer in sulfonated poly(ether ketone) ionomers for proton-exchange membranes. These membranes exhibit high thermal stability (up to 200°C) and proton conductivity (0.1–0.2 S/cm).

Fluorescent Scale Inhibition

The compound’s fluorescence properties enable real-time monitoring of scale inhibitor consumption in industrial water systems. Its stable fluorescence intensity (±5% variation) in saline environments makes it ideal for seawater applications .

Scientific Research Applications

Organic Synthesis

Dibenzofuran-2-sulfonic acid hydrate serves as a crucial reagent in organic synthesis. It acts as a building block for the development of more complex molecules, facilitating various synthetic pathways in chemical research.

Biochemical Research

In biological studies, this compound is utilized to investigate enzyme mechanisms and functions. It can act as a probe in biochemical assays, aiding researchers in understanding the interactions between enzymes and substrates.

Medicinal Chemistry

While not directly employed as a therapeutic agent, this compound is significant in medicinal chemistry as a precursor for synthesizing potential drug candidates. Its derivatives can be modified to enhance biological activity, making it valuable in drug discovery processes .

Environmental Applications

This compound has been explored for its role in environmental chemistry, particularly in wastewater treatment processes. Its ability to function as a fluorescent marker helps in tracking pollutants and assessing the efficiency of treatment methods . Additionally, it has potential applications in corrosion inhibition, contributing to the preservation of materials in industrial settings .

Analytical Chemistry

This compound is also employed in analytical testing, particularly for determining the presence of other compounds through spectroscopic methods. Its unique spectral properties allow it to be used as a standard or reference material in various analytical procedures .

Case Study 1: Enzyme Mechanism Investigation

Research conducted by Jiao et al. utilized this compound as a fluorescent marker to study enzyme kinetics in water treatment systems. The findings revealed that the compound effectively tracked enzyme activity and pollutant degradation rates, highlighting its utility in environmental biochemistry .

Case Study 2: Synthesis of Drug Candidates

A study published in the Journal of the American Chemical Society demonstrated the use of this compound as a precursor for synthesizing novel anti-cancer agents. The derivatives exhibited enhanced cytotoxicity against cancer cell lines compared to their parent compounds, showcasing the compound's potential in medicinal chemistry .

Comparison with Similar Compounds

Dibenzofuran (Parent Compound)

Dibenzofuran (C₁₂H₈O) lacks the sulfonic acid group, resulting in distinct physicochemical differences:

Property Dibenzofuran-2-sulfonic Acid Hydrate Dibenzofuran
Molecular Weight (g/mol) 247.24 (hydrated) 168.19
Melting Point 144–145°C 82–84°C*
Solubility Hygroscopic; polar solvent-soluble Hydrophobic
Acidity Strong (sulfonic acid group) Weak (ether oxygen)

The sulfonic acid group enhances hydrophilicity and thermal stability, making the hydrate more suitable for aqueous-phase reactions .

4,4'-Sulfonyldiphenol (Bisphenol S)

4,4'-Sulfonyldiphenol (CAS: 80-09-1) shares a sulfonyl (-SO₂-) bridge but lacks the dibenzofuran backbone and sulfonic acid group. Key differences:

Property This compound 4,4'-Sulfonyldiphenol
Structure Dibenzofuran + -SO₃H Two phenols + -SO₂-
Acidity Strong (sulfonic acid) Moderate (phenolic OH)
Applications Catalysis, materials science Polymer precursor

The sulfonic acid group in this compound provides stronger acidity compared to the phenolic hydroxyl groups in bisphenol S, enabling its use in acid-catalyzed reactions .

Naphthalene-2-sulfonic Acid

Naphthalene-2-sulfonic acid (CAS: 120-18-3) is a simpler aromatic sulfonic acid. Comparisons include:

Property This compound Naphthalene-2-sulfonic Acid
Molecular Weight 247.24 208.24
Melting Point 144–145°C 91–93°C
Aromatic System Dibenzofuran (oxygen heterocycle) Naphthalene (hydrocarbon)

Limitations and Data Gaps

Further research is needed to explore:

  • Solubility in various solvents.
  • Catalytic efficiency relative to other sulfonic acids.
  • Hydration-dependent properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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